6-chloro-N-isopropylnicotinamide
Overview
Description
6-chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-isopropylnicotinamide typically involves the chlorination of 6-hydroxynicotinic acid to obtain 6-chloronicotinic acid, followed by an amidation reaction with isopropylamine . The reaction conditions for these steps include:
Chlorination: Using thionyl chloride (SOCl2) as the chlorinating agent.
Amidation: Conducted in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-isopropylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted nicotinamide derivatives.
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of reduced amide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antibiofilm properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-isopropylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Modulating Signaling Pathways: It may affect signaling pathways related to inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
6-chloro-N-isopropylnicotinamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.
Properties
IUPAC Name |
6-chloro-N-propan-2-ylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGDACVBSBFMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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